molecular formula C13H20FN5 B11760088 1-(2-fluoroethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine

1-(2-fluoroethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11760088
M. Wt: 265.33 g/mol
InChI Key: VYIHMIWFCWXXPS-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a fluoroethyl group, a methyl group, and a propan-2-yl group attached to the pyrazole ring, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2-fluoroethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Oxidized derivatives
  • Reduced derivatives
  • Substituted pyrazole compounds

Scientific Research Applications

1-(2-fluoroethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(2-fluoroethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its fluoroethyl group enhances its stability and reactivity, while the propan-2-yl group contributes to its lipophilicity and potential bioavailability. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-methyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C13H20FN5/c1-10(2)19-12(4-6-16-19)8-15-13-9-18(7-5-14)17-11(13)3/h4,6,9-10,15H,5,7-8H2,1-3H3

InChI Key

VYIHMIWFCWXXPS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=NN2C(C)C)CCF

Origin of Product

United States

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